N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea
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Overview
Description
N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two 4-chlorophenyl groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(4-chlorophenyl)-1,2,5-oxadiazole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is then isolated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl chlorothionoformate
- 4-Chlorophenyl 4-fluorophenyl sulfone
- (4-Chlorophenyl)triphenyltin
Uniqueness
N-(4-Chlorophenyl)-N’-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea is unique due to the presence of both 4-chlorophenyl groups and the oxadiazole ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
96594-48-8 |
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Molecular Formula |
C15H10Cl2N4O2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-10-3-1-9(2-4-10)13-14(21-23-20-13)19-15(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22) |
InChI Key |
VJLXPBMQTXHZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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